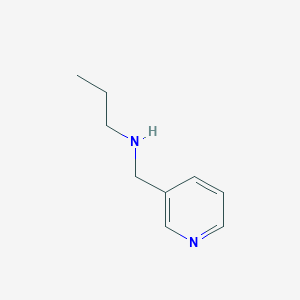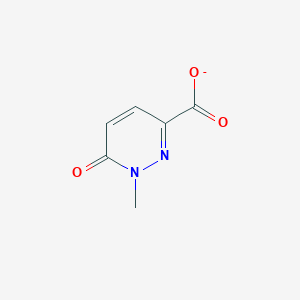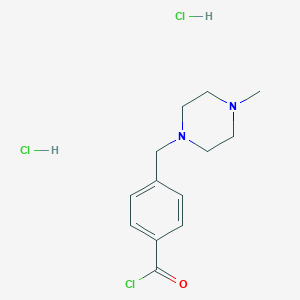
1,2-Bis(DI-tert-butylphosphino)ethane
Descripción general
Descripción
1,2-Bis(DI-tert-butylphosphino)ethane is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(DI-tert-butylphosphino)ethane can be synthesized through the reaction of tert-butylphosphine with 1,2-dichloroethane. The reaction typically involves the use of a strong base such as sodium hydride to deprotonate the phosphine, followed by nucleophilic substitution with 1,2-dichloroethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(DI-tert-butylphosphino)ethane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, or other oxidizing agents.
Reduction: Metal catalysts such as palladium or nickel.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine ligands.
Aplicaciones Científicas De Investigación
1,2-Bis(DI-tert-butylphosphino)ethane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes and facilitate catalytic reactions.
Biology: Employed in the synthesis of bioactive metal complexes for potential therapeutic applications.
Medicine: Investigated for its role in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in industrial catalysis for processes such as hydrogenation, hydroformylation, and carbonylation.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)ethane involves its coordination to metal centers through the phosphorus atoms. This coordination stabilizes the metal center and enhances its reactivity. The steric bulk of the tert-butyl groups provides additional stability and prevents unwanted side reactions. The ligand can also participate in electron transfer processes, facilitating various catalytic transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand with phenyl groups instead of tert-butyl groups.
1,2-Bis(diethylphosphino)ethane: A similar ligand with ethyl groups.
1,2-Bis(dimethylphosphino)ethane: A ligand with methyl groups.
Uniqueness
1,2-Bis(DI-tert-butylphosphino)ethane is unique due to its large steric bulk and strong electron-donating properties. These characteristics make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. The tert-butyl groups provide additional stability and prevent unwanted side reactions, making it a valuable ligand in various chemical processes.
Propiedades
IUPAC Name |
ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVXFEZPEPOQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)





![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)



